N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(diethylsulfamoyl)benzamide
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(diethylsulfamoyl)benzamide is a benzamide derivative characterized by a 4-(diethylsulfamoyl)benzoyl group linked to a substituted thiophene ring. The thiophene moiety contains a cyano group at position 3 and methyl groups at positions 4 and 5.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-5-21(6-2)26(23,24)15-9-7-14(8-10-15)17(22)20-18-16(11-19)12(3)13(4)25-18/h7-10H,5-6H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVZEOBDWAPGSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(diethylsulfamoyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiophene ring: Starting with a suitable precursor, the thiophene ring is synthesized through cyclization reactions.
Introduction of the cyano group: The cyano group is introduced via nucleophilic substitution or other suitable methods.
Attachment of the diethylsulfamoyl group: This step involves the reaction of the intermediate with diethylsulfamoyl chloride under basic conditions.
Formation of the benzamide core: The final step involves the coupling of the thiophene derivative with a benzoyl chloride derivative to form the benzamide core.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(diethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or sulfamoyl groups are replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, the benzamide core can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(diethylsulfamoyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a benzamide core with sulfamoyl and heterocyclic substituents, similar to several compounds in the evidence:
- Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide): Features a thiazole ring with a bromophenyl group and dimethylsulfamoyl substituent. The dimethylsulfamoyl group may reduce steric hindrance compared to the diethyl variant in the target compound .
- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) : A pesticide with a dichlorophenyl group and ethoxymethoxy substituent. The lack of a sulfamoyl group and heterocycle limits its electronic complexity compared to the target compound, which may influence its mode of action .
- Triazole Derivatives () : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones feature triazole rings and sulfonyl groups. Their tautomerism (thione vs. thiol) contrasts with the static thiophene structure of the target compound, affecting solubility and reactivity .
Spectroscopic Data
- IR Spectroscopy: The target compound’s diethylsulfamoyl group would show S=O stretches near 1150–1250 cm⁻¹, similar to dimethylsulfamoyl analogs in . The cyano group (C≡N) on the thiophene would exhibit a sharp peak at ~2200 cm⁻¹, absent in triazole or thiazole derivatives .
- NMR: The thiophene’s methyl groups (δ 2.0–2.5 ppm) and cyano carbon (δ 110–120 ppm in ¹³C NMR) would distinguish it from halophenyl or triazole-containing analogs .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
